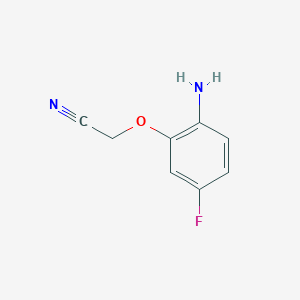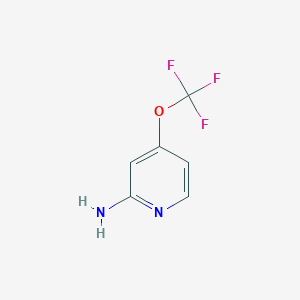
2-(2-Amino-5-fluorophenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-fluorophenoxy)acetonitrile is a chemical compound with the CAS number 1016736-33-6 . It has a molecular formula of C8H7FN2O and a molecular weight of 166.1523832 .
Molecular Structure Analysis
The molecular structure of 2-(2-Amino-5-fluorophenoxy)acetonitrile consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medical Research
Fluorinated Pyrimidines in Cancer Therapy
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their roles in cancer treatment. 5-FU is one of the most widely used chemotherapy agents, treating over 2 million cancer patients annually. Research has focused on the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its role in inhibiting thymidylate synthase (TS), recent studies have explored its impact on RNA and DNA-modifying enzymes, highlighting its potential in personalized medicine for cancer treatment (Gmeiner, 2020).
Chlorogenic Acid's Pharmacological Profile
Chlorogenic Acid (CGA) demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has potential applications in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects have been observed in animals, suggesting its use as a natural food additive to replace synthetic antibiotics, potentially reducing medical costs (Naveed et al., 2018).
Exploring Hydrophilic Interaction Chromatography (HILIC)
HILIC has been identified as a valuable alternative for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. This technique benefits from its complementary selectivity to reversed-phase chromatography, making it suitable for complex separation tasks in pharmaceutical research (Jandera, 2011).
Advancements in Fluorinated Material Research
Nanostructured Luminescent Micelles
Recent advancements have been made in the development of nanostructured luminescent micelles for sensing applications. These micelles, designed to detect nitroaromatic and nitramine explosives, showcase the potential of fluorinated compounds in creating sensitive and selective sensors for hazardous materials, with applications extending into bioimaging and drug delivery (Paria et al., 2022).
NMR Studies on Fluorinated Graphite Intercalation Compounds (FGICs)
Investigations into FGICs reveal insights into the dynamics, structure, and bonding of fluorinated compounds within graphite matrices. This research has implications for understanding the interactions at the molecular level, potentially informing the design of new materials for electronics and energy storage applications (Panich, 1993).
Propiedades
IUPAC Name |
2-(2-amino-5-fluorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRWBLIAIXVOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-fluorophenoxy)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)

